Eupalinolide B is a germacrane-type sesquiterpene lactone originally isolated from the aerial parts of Eupatorium lindleyanum DC., a plant traditionally used in Asian countries for its therapeutic effects on tracheitis and tonsillitis. [, , , , , ] This compound belongs to a class of natural products characterized by a 15-carbon skeleton and a lactone ring, often exhibiting a range of biological activities. [, ] In scientific research, Eupalinolide B has garnered attention for its anti-inflammatory, antitumor, and neuroprotective properties. [, , , , , , , , , ]
Eupalinolide A is primarily extracted from the Eupatorium genus, specifically Eupatorium lindleyanum. This plant has been traditionally used in herbal medicine for its purported health benefits. The classification of Eupalinolide A falls under the category of natural products, specifically within the chemical class of sesquiterpene lactones, which are characterized by a 15-carbon skeleton and a lactone functional group.
The synthesis of Eupalinolide A can be achieved through various methods, including:
Eupalinolide A has a complex molecular structure characterized by its sesquiterpene lactone framework. The molecular formula is , with a molecular weight of approximately 250.34 g/mol. The structure features:
The three-dimensional conformation of Eupalinolide A is crucial for its interaction with biological targets, influencing its pharmacological effects.
Eupalinolide A participates in several chemical reactions, primarily due to its reactive functional groups. Key reactions include:
These reactions are essential for understanding how Eupalinolide A can be modified to enhance its therapeutic efficacy.
The mechanism of action of Eupalinolide A involves several pathways:
Eupalinolide A exhibits several notable physical and chemical properties:
These properties are critical for determining the formulation and delivery methods for potential therapeutic applications.
Eupalinolide A has promising applications in various fields:
Eupalinolide A (C₂₄H₃₀O₉; MW 462.49 g/mol) is a bioactive sesquiterpene lactone (STL) isolated from Eupatorium lindleyanum DC. Its structure features a guaianolide skeleton with a fused γ-lactone ring, an α,β-unsaturated carbonyl system, and three acetoxy groups at C-1, C-8, and C-4. The compound’s stereochemistry includes cis-fused ring junctions and multiple chiral centers (e.g., C-1, C-4, C-5, C-7, C-8), confirmed via X-ray crystallography and NMR (¹H, ¹³C, DEPT, HMBC) [1] [4] [5].
The C-11(13) exocyclic double bond exhibits Z-configuration, distinguishing it from the E-isomer eupalinolide B. This geometry was validated via NOESY correlations, showing spatial proximity between H-13 and H-15. Additionally, the α-orientation of H-1 and H-5, and the β-orientation of the C-8 acetoxy group, were confirmed through coupling constants (J1,10 = 10.2 Hz; J5,6 = 3.8 Hz) [2] [5].
Eupalinolide A and B are geometric isomers differing solely in the C-11(13) bond configuration:
Eupalinolide A is extracted from aerial parts using ethanol or methanol (yield: 0.28% w/w). Supercritical CO₂ extraction (40°C, 300 bar) improves yield to 4.1% by preserving lactone integrity. Crude extracts undergo defatting via n-hexane partitioning, followed by ethyl acetate enrichment of STLs [3] [8].
Table 1: Extraction Efficiency of Eupalinolide A
Method | Solvent/Pressure | Yield (%, w/w) |
---|---|---|
Soxhlet | Ethanol | 0.28 |
Supercritical CO₂ | 300 bar, 40°C | 4.10 |
Maceration | Methanol | 0.31 |
Purification employs multidimensional chromatography:
Table 2: Chromatographic Separation Parameters
Technique | Column/Stationary Phase | Mobile Phase | Retention Time (min) |
---|---|---|---|
HPLC-UV | C18 (5 μm) | CH₃CN:H₂O (65:35) | 17.2 |
GC-MS | DB-5MS (30 m) | He (1.0 mL/min) | 21.5 |
TLC | Silica G60 | CHCl₃:MeOH (95:5) | Rf = 0.42 |
Eupalinolide A’s α-methylene-γ-lactone and acetoxy groups are modified to improve solubility and bioactivity:
Table 3: Bioactivity of Key Eupalinolide A Derivatives
Derivative | Modification Site | GI₅₀ (μM)* | Selectivity Index (SI) |
---|---|---|---|
Peracetylated EA | C-1, C-4, C-8 OH | 1.2 | 18.7 |
TBDPS-ether EA | C-3 OH | 0.9 | 9.3 |
Triazole-diEA | C-10 propargyl | 2.3 | 227.9 |
Parent Eupalinolide A | - | 19.0 | 1.5 |
*GI₅₀: 50% growth inhibition in A549 lung cancer cells.
Rationale: Modifications at C-3 and C-10 positions reduce carboxylesterase-mediated hydrolysis while enhancing target affinity (e.g., HSF1 binding or copper-dependent ROS induction) [10] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: